

# Aticaprant Phase 3 trial discontinuation for lack of efficacy

Author: BenchChem Technical Support Team. Date: December 2025



# Aticaprant Phase 3 Program: Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information and guidance regarding the discontinuation of the Phase 3 clinical trial for **Aticaprant** (JNJ-67953964), a selective kappa opioid receptor (KOR) antagonist investigated as an adjunctive treatment for major depressive disorder (MDD) with moderate-to-severe anhedonia.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the **Aticaprant** Phase 3 VENTURA program?

A1: Johnson & Johnson announced the discontinuation of the Phase 3 VENTURA development program for **Aticaprant** due to "insufficient efficacy in the target patient population"[1][2][3]. While the compound was found to be safe and well-tolerated with no new safety signals identified, it did not demonstrate the expected level of effectiveness in treating depressive symptoms in the intended patient group[2][3].

Q2: What was the scientific rationale for investigating a kappa opioid receptor (KOR) antagonist for major depressive disorder with anhedonia?



A2: The kappa opioid receptor (KOR) system is implicated in the regulation of mood, stress, and reward pathways. Activation of KOR by its endogenous ligand, dynorphin, can lead to dysphoria and anhedonia (the inability to experience pleasure), core symptoms of depression. The hypothesis was that by blocking the KOR with an antagonist like **Aticaprant**, the negative effects of dynorphin would be inhibited, thereby alleviating depressive symptoms, particularly anhedonia.[4][5]

Q3: What were the key characteristics of the patient population in the VENTURA Phase 3 trials?

A3: The trials enrolled adults (typically aged 18 to 64) diagnosed with Major Depressive Disorder (MDD) who were experiencing a moderate-to-severe depressive episode. A key inclusion criterion was the presence of moderate-to-severe anhedonia. Furthermore, the participants had an inadequate response to their current antidepressant therapy, which was required to be a stable dose of a selective serotonin reuptake inhibitor (SSRI) or a serotonin-norepinephrine reuptake inhibitor (SNRI) for at least 6 weeks.[6][7][8][9][10]

Q4: Despite the Phase 3 outcome, were there any promising findings from earlier studies of **Aticaprant**?

A4: Yes, earlier phase studies suggested a potential benefit. For instance, a Phase 2 study showed that adjunctive treatment with **Aticaprant** led to a statistically significant reduction in depressive symptom severity on the Montgomery-Åsberg Depression Rating Scale (MADRS) compared to placebo. The treatment effect was particularly noteworthy in a subgroup of participants with elevated baseline anhedonia.[11] These promising early results provided the rationale for advancing to the larger Phase 3 program.

Q5: Is there any information available on the quantitative outcomes of the Phase 3 VENTURA trial?

A5: As of now, Johnson & Johnson has not publicly released detailed quantitative data from the Phase 3 VENTURA program. The company has stated that full analyses are underway and will be shared at a future medical meeting.[2][3][12]

## **Troubleshooting Guides for Researchers**



This section addresses potential questions and challenges researchers might face when interpreting the **Aticaprant** Phase 3 results and planning future experiments.

Issue 1: Reconciling Promising Phase 2 Data with Phase 3 Failure

- Possible Explanations:
  - Patient Heterogeneity: The broader and more diverse patient population in Phase 3 trials may have diluted the treatment effect observed in a more selected Phase 2 population.
  - Placebo Response: A higher-than-expected placebo response in the Phase 3 trials could have masked the true efficacy of **Aticaprant**.
  - Subgroup Effects: The positive signal in the Phase 2 anhedonia subgroup may not have been robust enough to translate to a significant effect in the overall Phase 3 population.
- Experimental Recommendations:
  - Conduct post-hoc analyses of the Phase 3 data (once available) to identify potential patient subgroups that may have responded to treatment.
  - In future studies of KOR antagonists, consider more stringent patient selection criteria or enrichment strategies based on biomarkers related to the KOR system.

Issue 2: The Future of KOR Antagonism as a Therapeutic Target for MDD

- Considerations:
  - The failure of **Aticaprant**, along with another KOR antagonist, navacaprant, in late-stage trials for MDD raises questions about the viability of this mechanism of action for this indication.[12][13]
  - However, the company has indicated that based on the potential of the mechanism, they
    will explore future development opportunities for **Aticaprant** in other areas of high unmet
    need.[1][2][3]
- Research Directions:



- Investigate the role of KOR in other CNS disorders where stress and anhedonia are prominent features.
- Explore the potential of combining KOR antagonists with other classes of antidepressants or therapeutic modalities.
- Develop a deeper understanding of the neurobiology of the KOR system to identify patient populations most likely to benefit from this therapeutic approach.

#### **Data Presentation**

As specific quantitative efficacy data from the Phase 3 trial has not been released, the following tables summarize the key design parameters of the VENTURA program based on publicly available clinical trial information.

Table 1: Aticaprant Phase 3 VENTURA Program - Key Trial Design Parameters



| Parameter               | Description                                                                                                                                                                                                                                                                                                                                                    |
|-------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Official Title          | A Randomized, Double-blind, Multicenter, Parallel-group, Placebo-controlled Study to Evaluate the Efficacy, Safety, and Tolerability of Aticaprant 10 mg as Adjunctive Therapy in Adult Participants With Major Depressive Disorder (MDD) With Moderate-to-severe Anhedonia and Inadequate Response to Current Antidepressant Therapy (Example: VENTURA-2)[14] |
| Phase                   | Phase 3[6][15]                                                                                                                                                                                                                                                                                                                                                 |
| Study Design            | Randomized, Double-blind, Placebo-controlled, Parallel Assignment[6][7][14]                                                                                                                                                                                                                                                                                    |
| Target Population       | Adults (18-64 years) with a DSM-5 diagnosis of MDD, moderate-to-severe anhedonia, and inadequate response to a stable dose of an SSRI or SNRI.[6][7][9][10]                                                                                                                                                                                                    |
| Intervention            | Aticaprant 10 mg orally, once daily, as adjunctive therapy to current antidepressant (SSRI/SNRI).[7][14]                                                                                                                                                                                                                                                       |
| Comparator              | Placebo orally, once daily, as adjunctive therapy to current antidepressant (SSRI/SNRI).[7]                                                                                                                                                                                                                                                                    |
| Primary Outcome Measure | Change from baseline in the Montgomery-<br>Åsberg Depression Rating Scale (MADRS) total<br>score at Day 43.[14]                                                                                                                                                                                                                                                |
| Treatment Duration      | 42 days (6 weeks) for the double-blind treatment phase.[7][8][14]                                                                                                                                                                                                                                                                                              |

# **Experimental Protocols**

Methodology for Primary Efficacy Endpoint Assessment (Based on VENTURA-2 Protocol)



The primary measure of efficacy was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to Day 43.[14]

- Instrument: The Structured Interview Guide for the MADRS (SIGMA) was utilized for the assessment to ensure consistency across investigators and sites.
- Assessment Schedule: The MADRS was administered at screening, baseline (Day 1, prerandomization), and at specified follow-up visits, including Day 43.
- Scoring: The MADRS is a 10-item, clinician-rated scale that assesses the severity of depressive symptoms. Each item is scored on a 7-point scale (0-6), with a total score ranging from 0 to 60. Higher scores indicate greater severity of depression.
- Analysis: The primary analysis would typically involve comparing the mean change in MADRS total score from baseline to Day 43 between the **Aticaprant** and placebo groups.

### **Mandatory Visualization**



Click to download full resolution via product page

Caption: Aticaprant's mechanism of action as a KOR antagonist.





Click to download full resolution via product page

Caption: Simplified workflow of the **Aticaprant** Phase 3 trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. One of J&J's blockbuster depression hopes has flamed out | pharmaphorum [pharmaphorum.com]

### Troubleshooting & Optimization





- 2. J&J Axes Late-Stage Depression Trial After Underwhelming Efficacy BioSpace [biospace.com]
- 3. Johnson & Johnson Statement on VENTURA Program [jnj.com]
- 4. Frontiers | The Kappa Opioid Receptor: From Addiction to Depression, and Back [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. A Study of Aticaprant 10 mg as Adjunctive Therapy in Adult Participants With Major Depressive Disorder (MDD) With Moderate-to-severe Anhedonia and Inadequate Response to Current Antidepressant Therapy and Long-term Extension Treatment With Aticaprant [ctv.veeva.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Aticaprant for Depression · Info for Participants · Phase Phase 3 Clinical Trial 2025 |
   Power | Power [withpower.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A Study of Aticaprant as Adjunctive Therapy in Adult Participants With Major Depressive Disorder (MDD) With Moderate-to-severe Anhedonia and Inadequate Response to Current Antidepressant Therapy | Clinical Research Trial Listing [centerwatch.com]
- 11. tandfonline.com [tandfonline.com]
- 12. J&J drops Phase III MDD programme due to lack of efficacy [clinicaltrialsarena.com]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Aticaprant Phase 3 trial discontinuation for lack of efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605669#aticaprant-phase-3-trial-discontinuation-for-lack-of-efficacy]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com